molecular formula C13H13N3O B1280915 2-amino-N'-phenylbenzohydrazide CAS No. 30086-49-8

2-amino-N'-phenylbenzohydrazide

Cat. No. B1280915
CAS RN: 30086-49-8
M. Wt: 227.26 g/mol
InChI Key: UJZGZKOKUAKGEQ-UHFFFAOYSA-N
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Description

2-Amino-N'-phenylbenzohydrazide is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a phenylbenzohydrazide moiety, which allows it to undergo a range of chemical transformations. The compound's reactivity is exploited in the synthesis of diverse structures, such as benzisoxazole, benzisothiazole, benzoxazole, benzimidazole, and quinazolinone derivatives, which have potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives from 2-amino-N'-phenylbenzohydrazide has been explored through various methods. One approach involves a phenyliodine(III) diacetate (PIDA)-mediated tandem reaction, which efficiently produces aryldiazenylisoxazolo(isothiazolo)arenes. This process includes the formation of an (E)-(2-aminoaryl)(aryldiazenyl)methanone intermediate, followed by intramolecular oxidative O-N/S-N bond formation at room temperature . Another method describes the reaction of 2-aminobenzohydrazides with Schiff bases and subsequent KMnO4 oxidation to yield quinazolinones and oxadiazoles . Additionally, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent has been reported for the facile synthesis of benzoxazole and benzimidazole derivatives .

Molecular Structure Analysis

The molecular structure of 2-amino-N'-phenylbenzohydrazide derivatives is characterized by various spectroscopic techniques. For instance, the synthesis of phenylazopyrimidone dyes from 2-aminobenzimidazole derivatives has been characterized using UV-vis, FT-IR, and 1H NMR spectroscopy . Similarly, the structures of quinazolinone derivatives obtained from N"-acyl- and N"-tosyl-substituted hydrazides of 2-aminobenzoic acid have been established by NMR spectroscopy and X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of 2-amino-N'-phenylbenzohydrazide allows it to participate in various chemical reactions. For example, the reaction with isatoic anhydride and substituted benzaldehydes leads to the formation of cyclohexenylamido quinazolinones . The compound also reacts with carbonyl compounds to afford acyl- and tosylamido quinazolinone derivatives . The cyclodehydration of o-aminobenzanilides yields benzimidazole and its amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N'-phenylbenzohydrazide derivatives are influenced by their molecular structure. The IR spectra of benzimidazole derivatives indicate the presence of NH and NH2 groups and the formation of associates with hydrogen bonds . The photophysical properties of benzotriazole derivatives with amino/amido substitutions have been studied, revealing the effects of intramolecular N–H···N hydrogen bonding on their absorption and fluorescence properties .

Scientific Research Applications

Synthesis and Characterization

  • N′-Diphenylmethylene-2-hydroxybenzohydrazide : This compound, synthesized from 2-hydroxybenzohydrazide, demonstrates significant intramolecular and intermolecular hydrogen bonding, crucial for understanding molecular interactions and crystal structures (Ji & Shi, 2009).

  • 2-Aminomethylbenzimidazole Preparation : This process, utilizing 2-amino alkyl benzimidazoles, is vital in pharmaceuticals and peptides synthesis, indicating the broad application of similar compounds in drug development (Wang Liguo, 2009).

Complex Formation and Coordination Chemistry

  • Mixed-Ligand Complexes with VO2+ and VO3+ : 2-Aminobenzoylhydrazide, a related compound, forms octahedral mixed-ligand complexes with vanadium, useful in studying coordination chemistry and potential applications in catalysis and materials science (Biswas et al., 2016).

Novel Synthetic Methodologies

  • Synthesis of Benzisoxazole and Benzisothiazole Derivatives : A novel synthetic approach using 2-amino-N'-arylbenzohydrazides, crucial for producing isoxazole products, demonstrates the compound's role in advancing synthetic organic chemistry (Anand et al., 2015).

Antimicrobial Activity

  • Thienopyrimidines and Triazolothienopyrimidines Synthesis : 2-Cyanoacetohydrazide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, related to 2-amino-N'-phenylbenzohydrazide, are used to synthesize novel compounds with significant antimicrobial activity (Mahmoud et al., 2015).

Future Directions

The future directions of 2-amino-N’-phenylbenzohydrazide research could involve further exploration of its pharmacological activities, given its role as a key intermediate in the synthesis of quinazolinones and benzotriazepines derivatives . These derivatives have been extensively studied due to their wide range of pharmacological activities .

properties

IUPAC Name

2-amino-N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZGZKOKUAKGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480116
Record name 2-amino-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N'-phenylbenzohydrazide

CAS RN

30086-49-8
Record name 2-amino-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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